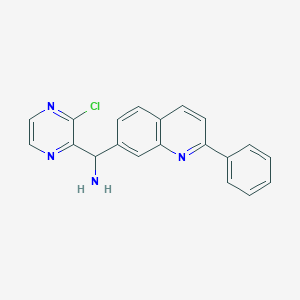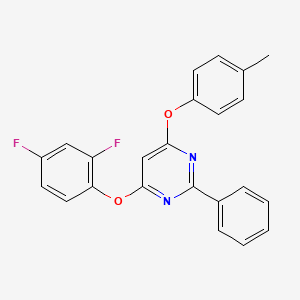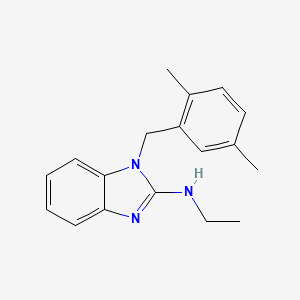
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
概要
説明
3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CPQM) is an organic compound that has been the subject of numerous scientific studies due to its unique properties and potential applications. CPQM has been investigated for its ability to act as a catalyst in organic synthesis, its potential to be used as a fluorescent marker, its ability to act as a bioactive agent, and its potential for use in drug development.
科学的研究の応用
Catalysis and Synthesis : Şemistan Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and used it with ruthenium complexes in hydrogenation reactions, achieving excellent conversions and high turnover frequencies (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Medicinal Chemistry and Drug Design :
- Thomas et al. (2010) created quinoline derivatives with 1,2,3-triazole moiety, showing good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
- Mulvihill et al. (2008) described the synthesis of quinolinyl-derived imidazo[1,5-a]pyrazine IGF-1R inhibitors with significant biological activity (Mulvihill et al., 2008).
Photocytotoxicity and Imaging : Uttara Basu et al. (2014) explored iron(III) complexes with phenylquinoline for cellular imaging and photocytotoxicity in red light, showing promising results (Basu et al., 2014).
Antibacterial and Antifungal Activity :
- Desai et al. (2007) synthesized new quinazolines with potential antimicrobial properties (Desai, Shihora, & Moradia, 2007).
- Le et al. (2018) reported on hydrazone compounds derived from 7-chloroquinoline with notable antibacterial activity against various pathogens (Le, Pham, & Nguyen, 2018).
Synthesis and Spectral Studies :
- Reddy et al. (2015) synthesized new phosphoramidate derivatives of 5-nitroquinolin-8-ol and evaluated their antimicrobial and antioxidant activities (Reddy et al., 2015).
- Ramesha et al. (2016) developed a method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, highlighting its efficiency and versatility (Ramesha et al., 2016).
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Song et al. (2011) synthesized iridium complexes based on carbazole-phenylquinoline for application in PhOLEDs, demonstrating efficient red emission (Song et al., 2011).
Stroke Treatment : Marco-Contelles (2020) reviewed tetramethylpyrazine nitrones and quinolylnitrones for stroke treatment, highlighting their promising therapeutic applications (Marco-Contelles, 2020).
作用機序
特性
IUPAC Name |
(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-20-19(23-10-11-24-20)18(22)15-7-6-14-8-9-16(25-17(14)12-15)13-4-2-1-3-5-13/h1-12,18H,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBJXQJIAVQARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(C4=NC=CN=C4Cl)N)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B3038505.png)
![2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B3038507.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038509.png)

![3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3038514.png)


![5-[[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3038518.png)
![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate](/img/structure/B3038519.png)

![2-[(E)-2-anilinoethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038522.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038523.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)
![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)